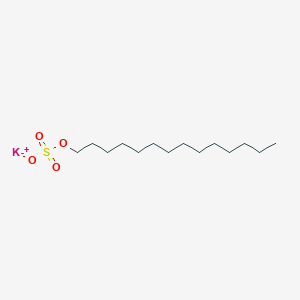

Potassium tetradecyl sulphate

Description

Properties

CAS No. |

13419-37-9 |

|---|---|

Molecular Formula |

C14H29KO4S |

Molecular Weight |

332.54 g/mol |

IUPAC Name |

potassium;tetradecyl sulfate |

InChI |

InChI=1S/C14H30O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |

InChI Key |

DQFWABVCOIFBPO-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Isomeric SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Other CAS No. |

13419-37-9 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques

Established Reaction Pathways for Alkyl Sulfate (B86663) Synthesis

The synthesis of alkyl sulfates, including potassium tetradecyl sulfate, primarily revolves around the sulfation of the corresponding alcohol. This process involves the introduction of a sulfonate group to the alcohol's hydroxyl moiety.

Alcohol Sulfonation Routes (e.g., with Chlorosulfonic Acid, Sulfur Dioxide/Air Mixtures)

A prevalent method for producing alkyl sulfates is through the sulfation of alcohols. epa.gov This can be achieved using various sulfating agents. Chlorosulfonic acid (ClSO₃H) is a widely utilized reagent for this purpose, reacting with the alcohol to form the alkyl sulfuric acid and releasing hydrochloric acid (HCl) as a byproduct. chemithon.com This reaction can be performed in both batch and continuous processes. chemithon.com

Another significant industrial method involves the use of sulfur trioxide (SO₃). chemithon.com The reaction of an alcohol with SO₃ results in the formation of an alcohol sulfuric acid. chemithon.com This intermediate is hydrolytically unstable and must be neutralized to prevent decomposition back to the alcohol and sulfuric acid. chemithon.com

The following table summarizes key aspects of these common sulfonation routes:

| Sulfating Agent | Reaction Characteristics | Byproducts | Process Type |

| Chlorosulfonic Acid (ClSO₃H) | Widely used for alcohol sulfates. | Hydrochloric Acid (HCl) | Batch or Continuous |

| Sulfur Trioxide (SO₃) | Forms an unstable alcohol sulfuric acid intermediate that requires neutralization. | None directly from the primary reaction, but neutralization salts are formed. | Industrial processes often use continuous reactors. |

Aldol (B89426) Condensation Precursors in Alkyl Sulfate Synthesis

While not a direct method for producing potassium tetradecyl sulfate, aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that can be used to create the precursor alcohols needed for sulfation. wikipedia.org Aldol condensation involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which is known as an aldol. wikipedia.org This aldol can then be reduced to a diol or further modified to produce longer-chain alcohols.

The general mechanism for a base-catalyzed aldol condensation is as follows:

A strong base removes a proton from the α-carbon of a carbonyl compound to form an enolate ion. wikipedia.org

The nucleophilic enolate ion attacks the carbonyl carbon of a second molecule. wikipedia.org

Protonation of the resulting alkoxide yields the β-hydroxy carbonyl compound. scribd.com

For the synthesis of a C14 alcohol precursor, a strategic combination of smaller aldehydes or ketones could be employed via aldol condensation to build the required carbon skeleton. This resulting alcohol would then be subjected to the sulfation methods described previously.

Advanced Synthetic Approaches and Process Optimization

Research continues to refine the synthesis of alkyl sulfates, aiming for milder conditions, higher yields, and improved sustainability. One advanced approach involves the use of a tributylsulfoammonium betaine, formed from the complexation of sulfur trioxide with tributylamine. rsc.org This reagent offers a high-yielding route to organosulfates under mild, bench-stable conditions and allows for a chromatography-free workup to isolate the ammonium (B1175870) or sodium salts. rsc.org

Process optimization in industrial settings often focuses on the neutralization and purification steps. For instance, after sulfating an olefin with sulfuric acid, the resulting mixture can be neutralized with a base dispersed in a nonionic surfactant. google.com Subsequent saponification and evaporation can yield a product substantially free of unreacted organic matter. google.com

Crystallographic Studies and Polymorphism in Alkyl Sulfates

The solid-state structure of alkyl sulfates has been investigated through X-ray crystallography. acs.org These studies reveal that sodium n-alkyl sulfates can exhibit polymorphism, meaning they can exist in more than one crystalline form. acs.org The arrangement of the molecules in the crystal lattice, often in a tail-to-tail fashion, is influenced by factors such as the length of the alkyl chain and the presence of solvents like glycerol. whiterose.ac.ukmdpi.com

Fundamental Surfactant Science and Physicochemical Properties Research Focus

Interfacial Phenomena and Surface Tension Reduction Mechanisms

The primary function of potassium tetradecyl sulphate as a surfactant is its ability to significantly reduce the surface tension of a liquid, typically water, and the interfacial tension between two immiscible liquids. This phenomenon is driven by the amphiphilic nature of the molecule. The hydrophobic tetradecyl chain has a low affinity for the polar water molecules and preferentially orients itself away from the bulk water phase. Conversely, the hydrophilic sulphate headgroup is readily hydrated and seeks to remain in contact with the water.

This dual nature forces the potassium tetradecyl sulphate molecules to accumulate at interfaces, such as the air-water or oil-water interface. At the air-water interface, the hydrophobic tails project into the air, while the hydrophilic heads remain in the water. This arrangement disrupts the cohesive hydrogen bonding network of the water molecules at the surface, which is responsible for the high surface tension of water. The presence of the surfactant molecules weakens these intermolecular forces, leading to a reduction in surface tension.

The mechanism of surface tension reduction can be described by the Gibbs adsorption isotherm, which relates the change in surface tension to the concentration of the surfactant at the interface. As the bulk concentration of potassium tetradecyl sulphate increases, so does its concentration at the interface, leading to a progressive decrease in surface tension until the interface becomes saturated with surfactant molecules. At this point, the surface tension reaches a minimum value, and further addition of the surfactant leads to the formation of micelles in the bulk solution.

Micellar Aggregation Behavior and Critical Micelle Concentration (CMC) Studies

Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) in the bulk solution begin to self-assemble into organized aggregates called micelles. uniba.sk For potassium tetradecyl sulphate, this process is primarily driven by the hydrophobic effect. scholarsresearchlibrary.com The hydrophobic tetradecyl chains are expelled from the aqueous environment and aggregate to form a non-polar core, while the hydrophilic sulphate headgroups form a polar shell that remains in contact with the surrounding water molecules. This arrangement minimizes the unfavorable interactions between the hydrophobic tails and water, leading to a more thermodynamically stable state. umcs.pl

The CMC is a critical parameter for any surfactant and is influenced by factors such as the length of the hydrophobic chain, the nature of the headgroup and counter-ion, temperature, and the presence of electrolytes or other additives. acs.org For anionic surfactants like potassium tetradecyl sulphate, an increase in the length of the alkyl chain generally leads to a decrease in the CMC, as the increased hydrophobicity provides a greater driving force for micellization.

While specific CMC data for potassium tetradecyl sulphate is not as widely reported as for its sodium counterpart, sodium tetradecyl sulphate (STS), the values are expected to be similar. The CMC for STS in water is approximately 2.1 x 10⁻³ M. umcs.pl The nature of the counter-ion can have a modest effect on the CMC. Generally, for a given alkyl sulphate, the CMC follows the order Li⁺ > Na⁺ > K⁺, meaning potassium salts tend to have a slightly lower CMC due to the greater ability of the potassium ion to screen the electrostatic repulsion between the anionic headgroups in the micelle.

Table 1: Critical Micelle Concentration (CMC) of Related Alkyl Sulphates

| Surfactant | CMC (M) in Water | Temperature (°C) |

| Sodium Dodecyl Sulphate | 8.3 x 10⁻³ | 25 |

| Sodium Tetradecyl Sulphate | 2.1 x 10⁻³ | 25 |

| Potassium Dodecyl Sulphate | ~7.8 x 10⁻³ | 25 |

Note: Data for potassium tetradecyl sulphate is inferred from trends observed in homologous series. The provided values are for comparative purposes.

Thermodynamic Characterization of Micellization

The process of micelle formation can be described by several thermodynamic parameters, including the standard Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters provide insight into the driving forces behind the self-assembly process. researchgate.net

The standard Gibbs free energy of micellization is typically negative, indicating that micelle formation is a spontaneous process. umcs.pl It can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counter-ion binding to the micelle.

The enthalpy of micellization (ΔH°mic) can be determined by measuring the temperature dependence of the CMC. For many ionic surfactants, ΔH°mic is small and can be either positive (endothermic) or negative (exothermic), depending on the temperature. acs.org This suggests that the enthalpic contribution to micellization is not the primary driving force.

Table 2: Thermodynamic Parameters of Micellization for Anionic Surfactants

| Parameter | Typical Value/Sign | Driving Force |

| ΔG°mic | Negative | Spontaneity of micellization |

| ΔH°mic | Small, can be +/- | Minor contribution |

| ΔS°mic | Positive | Major contribution (hydrophobic effect) |

Note: This table represents general trends for ionic surfactants like potassium tetradecyl sulphate.

Influence of Co-solvents on Micellar Systems

The addition of co-solvents, such as alcohols or formamide (B127407), to an aqueous solution of potassium tetradecyl sulphate can significantly alter its micellar aggregation behavior. scholarsresearchlibrary.com The effect of a co-solvent depends on its polarity and its ability to interact with the surfactant molecules and modify the bulk solvent properties.

Co-solvents that are more polar than water, or that can enhance the structure of water, tend to decrease the CMC. This is because they increase the solvophobicity of the surfactant's hydrocarbon tail, thus favoring micelle formation at a lower concentration.

Conversely, co-solvents that are less polar than water, such as short-chain alcohols, can increase the CMC. science.gov These co-solvents can accumulate in the palisade layer of the micelle, between the hydrophilic headgroups and the hydrophobic core, which can destabilize the micelle. Furthermore, by making the bulk solvent more non-polar, they reduce the hydrophobic driving force for micellization. scholarsresearchlibrary.com In some cases, at high concentrations, these co-solvents can completely inhibit micelle formation. The addition of formamide to water, for instance, makes the mixed solvent a better solvent for the surfactant, thus disfavoring micelle formation and increasing the CMC. scholarsresearchlibrary.com

Table 3: Effect of Co-solvents on the CMC of Anionic Surfactants

| Co-solvent Type | Effect on CMC |

| Short-chain alcohols (e.g., ethanol, propanol) | Increase |

| Glycols (e.g., ethylene (B1197577) glycol) | Decrease |

| Formamide | Increase |

| Urea | Increase |

Emulsification and Dispersion Stabilization Principles

Potassium tetradecyl sulphate is an effective emulsifying agent, capable of facilitating the formation and enhancing the stability of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil in water). mdpi.com The primary principle behind its emulsifying action is the significant reduction of the interfacial tension between the oil and water phases. By adsorbing at the oil-water interface, the surfactant molecules lower the energy required to create new droplets, thereby promoting the dispersion of the oil phase into smaller droplets upon the application of shear.

Once an emulsion is formed, potassium tetradecyl sulphate plays a crucial role in its stabilization, preventing the droplets from coalescing and the phases from separating. This stabilization is achieved through two main mechanisms:

Electrostatic Repulsion: As an anionic surfactant, potassium tetradecyl sulphate imparts a negative charge to the surface of the oil droplets. This creates an electrical double layer around each droplet, leading to repulsive forces between them. These electrostatic repulsions prevent the droplets from approaching each other closely enough to coalesce.

Steric Hindrance: The adsorbed layer of surfactant molecules at the droplet interface forms a protective barrier. The hydrocarbon tails extend into the oil phase, while the hydrated hydrophilic headgroups reside in the aqueous phase. This interfacial film provides a mechanical barrier that hinders droplet coalescence.

The stability of an emulsion stabilized by potassium tetradecyl sulphate can be influenced by factors such as the concentration of the surfactant, the pH of the aqueous phase, and the presence of electrolytes. At concentrations below the CMC, there may not be enough surfactant to adequately cover the surface of the droplets, leading to instability. Above the CMC, the presence of micelles can also influence emulsion stability through various mechanisms.

Foaming and Wetting Dynamics

The ability of potassium tetradecyl sulphate solutions to form and stabilize foams is another important characteristic derived from its surface-active properties. Foam is a dispersion of a gas in a liquid, and its formation involves the entrapment of gas bubbles within the liquid phase. The surfactant lowers the surface tension of the liquid, which allows for the formation of thin liquid films (lamellae) that separate the gas bubbles.

The stability of the foam is dependent on several factors that are influenced by the presence of potassium tetradecyl sulphate:

Gibbs-Marangoni Effect: This is a key mechanism for foam stability. If a foam film is stretched, the local concentration of the surfactant at the stretched area decreases, leading to an increase in surface tension. This gradient in surface tension creates a force that pulls surrounding liquid into the thinned area, thus healing the film and preventing it from rupturing.

Surface Viscosity: The layer of surfactant molecules at the gas-liquid interface can increase the surface viscosity, which can slow down the drainage of liquid from the foam lamellae and enhance the mechanical strength of the films.

Wetting is the ability of a liquid to spread over a solid surface, and it is governed by the balance of adhesive and cohesive forces. Potassium tetradecyl sulphate can act as a wetting agent by reducing the surface tension of the aqueous solution and lowering the contact angle between the liquid and the solid surface. By adsorbing at the solid-liquid and liquid-air interfaces, the surfactant facilitates the spreading of the liquid, allowing it to cover a larger surface area. The dynamics of wetting are complex and can be influenced by the concentration of the surfactant, the nature of the solid surface, and the rate at which the surfactant molecules can diffuse to and adsorb at the advancing contact line. cambridge.org

Mechanistic Studies and Biological Interactions Non Clinical

Cellular Membrane Interaction Mechanisms (e.g., Permeability Alteration)

The primary mechanism by which potassium tetradecyl sulfate (B86663) is understood to interact with cells is through the disruption of the plasma membrane. As a detergent, it intercalates into the lipid bilayer, the fundamental structure of all cellular membranes. This insertion disrupts the ordered arrangement of phospholipids (B1166683), leading to an increase in membrane fluidity and permeability. ulisboa.ptresearchgate.netmdpi.com

At lower concentrations, the surfactant monomers can integrate into the membrane, causing localized instability. As the concentration increases towards the critical micelle concentration (CMC), the surfactant molecules can solubilize membrane components, leading to the formation of mixed micelles composed of lipids and surfactant molecules. researchgate.net This process effectively disintegrates the membrane, resulting in cell lysis. This lytic effect is the basis for its use in certain therapeutic applications, where the goal is to destroy specific cells or tissues. google.com

A patent describing formulations containing potassium tetradecyl sulfate for the lysis of fat cells corroborates this mechanism, indicating that the compound is intended to preferentially lyse these cells while leaving surrounding tissue largely unaffected, highlighting the significance of the cell membrane as the primary target. google.com

Enzyme Activity Modulation through Surfactant Binding

The interaction of potassium tetradecyl sulfate with proteins extends to the modulation of enzyme activity. As an anionic surfactant, it can bind to proteins, including enzymes, through a combination of hydrophobic and electrostatic interactions. This binding can lead to conformational changes in the enzyme's structure, which may either inhibit or, in some cases, enhance its catalytic activity. wikipedia.org

A notable example of this is the effect of the tetradecyl sulfate anion on Na+,K+-ATPase, a vital membrane-bound enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Research on sodium tetradecyl sulfate has demonstrated its ability to modulate the activity of this enzyme. nih.gov The binding of the surfactant can disrupt the enzyme's intricate relationship with the surrounding lipid membrane, which is crucial for its function. nih.gov Furthermore, direct interaction with the protein itself can alter its three-dimensional structure, affecting its ability to bind substrates and undergo the conformational changes necessary for ion transport. nih.gov

The binding affinity of alkyl sulfates to enzymes has been shown to be dependent on the length of the alkyl chain. For instance, studies on cytochrome P450BM-3 have shown that tetradecyl sulfate binds with a specific affinity, leading to the hydroxylation of the alkyl chain. nih.gov This indicates a specific interaction between the surfactant and the enzyme's active site.

| Enzyme | Effect of Tetradecyl Sulfate | Reference |

| Na+,K+-ATPase | Modulation of catalytic subunit resolution | nih.gov |

| Cytochrome P450BM-3 | Substrate binding and hydroxylation | nih.gov |

| Vitamin K-dependent protein C | Inhibition | drugbank.com |

| Vitamin K-dependent protein S | Inhibition | drugbank.com |

Interactions with Biomolecules (e.g., Lipids)

The fundamental interaction of potassium tetradecyl sulfate with biological systems is its interaction with lipids. As a surfactant, it has a strong affinity for lipidic structures. In a biological context, this primarily involves the phospholipids and cholesterol that constitute cellular membranes. researchgate.netumh.es

The hydrophobic tail of potassium tetradecyl sulfate readily partitions into the hydrophobic core of lipid bilayers and the interior of lipid-rich structures like fat globules. This disrupts the native interactions between lipid molecules, altering the physical properties of these structures. umh.es

In addition to cellular membranes, potassium tetradecyl sulfate can interact with lipoproteins, which are responsible for transporting lipids in the blood. The surfactant can disrupt the structure of these particles, potentially affecting lipid metabolism.

| Biomolecule | Nature of Interaction | Consequence |

| Phospholipids | Intercalation into the bilayer | Increased membrane fluidity and permeability |

| Cholesterol | Disruption of packing in the membrane | Alteration of membrane integrity |

| Lipoproteins | Disruption of particle structure | Potential impact on lipid transport |

Analytical Chemistry Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For ionic compounds like potassium tetradecyl sulphate, specific chromatographic methods are particularly effective.

Ion-Pair Chromatography with Suppressed Conductivity Detection

Ion-pair chromatography (IPC) is a powerful technique for the separation of ionic and highly polar compounds on a reversed-phase column. When combined with suppressed conductivity detection, it offers a sensitive and universal method for detecting ions that lack a UV chromophore. chromatographyonline.comthermofisher.com This approach, also known as mobile-phase ion chromatography (MPIC), is well-suited for large, charged molecules such as surfactants. thermofisher.com

In this method, an ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. technologynetworks.com This reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the non-polar stationary phase. technologynetworks.com For the analysis of anionic surfactants like potassium tetradecyl sulphate, a cation-pairing reagent would be used. thermofisher.com

Suppressed conductivity detection is crucial for this technique as it reduces the background conductivity of the eluent while enhancing the conductivity of the analyte, leading to improved sensitivity. thermofisher.com A study on the determination of seven sodium alkyl sulphates, including sodium tetradecylsulphate, demonstrated the effectiveness of ion-pair chromatography with suppressed conductivity detection. chromatographyonline.com The method achieved good separation and quantification in environmental water samples, with average recoveries ranging from 92.8% to 100.5%. chromatographyonline.com

Key Parameters in Ion-Pair Chromatography of Alkyl Sulphates chromatographyonline.com

| Parameter | Details |

| Analytes | Sodium decylsulphate, Sodium undecylsulphate, Sodium dodecylsulphate, Sodium tridecylsulphate, Sodium tetradecylsulphate, Sodium cetylsulphate, Sodium octadecylsulphate |

| Detection Method | Suppressed Conductivity Detection |

| Separation Time | Less than 20 minutes |

| Recovery Rate | 92.8% - 100.5% |

| Relative Standard Deviation (RSD) | < 4.24% |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used analytical technique. nih.gov While potassium tetradecyl sulphate itself does not possess a strong chromophore for direct UV detection, derivatization techniques can be employed to make it detectable. core.ac.uk Derivatization involves reacting the analyte with a reagent to form a product that has strong UV absorbance. google.com

Alternatively, indirect UV detection can be utilized. In this approach, a UV-absorbing ion is added to the mobile phase, and the analyte is detected as a decrease in absorbance when it displaces the UV-absorbing ion during elution.

HPLC methods offer the advantage of being suitable for non-volatile analytes and can be used to analyze different groups of surfactants and their degradation products without the need for derivatization in many cases. nih.gov The choice of column, mobile phase composition, and detector wavelength are critical parameters that need to be optimized for successful analysis. ekb.eg

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and are based on the measurement of an electrical property that is related to the concentration of the analyte. nih.gov Techniques such as voltammetry can be used for the detection of electroactive species. nih.gov

While anionic surfactants like potassium tetradecyl sulphate are generally not electroactive, their presence can be detected indirectly. chromatographyonline.com For example, the surfactant can influence the electrochemical behavior of another species at an electrode surface. nih.gov The modification of electrode surfaces with surfactants can enhance the electrochemical response of certain analytes by facilitating electron transfer and accumulation at the electrode-solution interface. nih.gov

Recent advancements in electrochemical sensors, including the use of nanomaterials and modified electrodes, have expanded the application of these techniques for the detection of a wide range of analytes, including non-electroactive species. nih.govmdpi.com

Sample Preparation Strategies Utilizing Surfactants in Analysis

Effective sample preparation is a critical step in any analytical procedure, aimed at isolating the analyte of interest from the sample matrix and concentrating it to a level suitable for detection. tubitak.gov.tr Surfactants themselves play a significant role in various sample preparation techniques.

Cloud point extraction (CPE) is an environmentally friendly technique that uses the phase-separation property of non-ionic surfactants to extract and preconcentrate analytes from aqueous samples. mdpi.com While CPE is primarily associated with non-ionic surfactants, the phase separation of ionic surfactants like potassium tetradecyl sulphate can be induced by the addition of salts, a phenomenon known as the salting-out effect. mdpi.com

Surfactants are also employed as ion-pairing reagents in liquid-liquid microextraction (LLME) techniques to enhance the extraction of charged analytes into an organic phase. conicet.gov.ar Furthermore, in techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is often used for pesticide residue analysis in food samples, surfactants can be part of the extraction and cleanup process. rsc.org

Common Sample Preparation Techniques Involving Surfactants

| Technique | Role of Surfactant |

| Cloud Point Extraction (CPE) | Forms micelles that encapsulate and preconcentrate analytes. mdpi.com |

| Liquid-Liquid Microextraction (LLME) | Acts as an ion-pairing agent to facilitate the transfer of charged analytes into the extraction phase. conicet.gov.ar |

| QuEChERS | Can be used in the extraction and cleanup steps to improve recovery and remove interferences. rsc.org |

Applications in Industrial Chemistry and Materials Science Research Perspectives

Formulation Science in Pharmaceutical Excipients

In the pharmaceutical industry, the efficacy of a drug is often limited by its poor solubility in water, which can lead to low bioavailability. nih.govresearchgate.net Excipients, which are inactive substances formulated alongside the active pharmaceutical ingredient (API), play a crucial role in overcoming these challenges. pharmaexcipients.commdpi.com Anionic surfactants like potassium tetradecyl sulphate are investigated for their ability to act as solubilizing agents. wikipedia.orgresearchgate.net

The primary mechanism by which surfactants like potassium tetradecyl sulphate enhance solubility is through the formation of micelles. researchgate.netacs.org In an aqueous environment, at a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures. The hydrophobic tails form the core of the micelle, creating a microenvironment capable of encapsulating poorly water-soluble (lipophilic) drug molecules, while the hydrophilic heads form the outer shell, allowing the entire structure to remain dispersed in water. acs.orgnih.gov This process, known as micellar solubilization, effectively increases the apparent solubility of the drug. mdpi.com

Research on the closely related sodium tetradecyl sulfate (B86663) (STS) provides insight into these interactions. Studies have explored the micellization of STS in the presence of antihistaminic drugs like diphenhydramine (B27) hydrochloride (DPC) and chlorpheniramine (B86927) maleate (B1232345) (CPM). acs.org The presence of these drugs was found to influence the CMC of the surfactant, indicating a direct interaction. acs.org Researchers determined key parameters that quantify the extent of drug incorporation into the micelles. acs.org

For instance, the binding constant (Kb) and the partition coefficient (Kx) were calculated for DPC and CPM with STS micelles. acs.org The findings suggested that CPM molecules associated with the palisade layer of the STS micelles, while DPC molecules were bound to the stern layer. acs.org Such studies are crucial for selecting the best excipients for pharmaceutical applications, as they demonstrate how ionic drugs can enhance the micellization capabilities of surfactants, ultimately improving drug formulation. acs.org The use of a potassium counter-ion, as in potassium tetradecyl sulphate, can influence the CMC and aggregation behavior due to differences in ion hydration and size compared to sodium, a phenomenon observed in related systems where potassium salts induce flocculation more readily than sodium salts. nih.gov

Table 1: Interaction Parameters of Drugs with Tetradecyl Sulfate Micelles

| Drug Compound | Binding Constant (Kb) | Partition Coefficient (Kx) | Inferred Location in Micelle |

|---|---|---|---|

| Diphenhydramine Hydrochloride (DPC) | 2.232 | 286.64 | Stern Layer |

| Chlorpheniramine Maleate (CPM) | 2.837 | 3209.21 | Palisade Layer |

Data derived from studies on Sodium Tetradecyl Sulfate (STS). acs.org

Role in Cosmetic and Personal Care Product Development

Potassium tetradecyl sulphate serves as a multifunctional ingredient in the cosmetics and personal care industry, valued for its activity as a surfactant. researchgate.netmdpi.com Its properties are leveraged in a wide array of products, from skin cleansers to hair care formulations. Related alkyl sulfates are common components in bar soaps, moisturizers, facial cleansers, shampoos, and shaving creams. wikipedia.orgmdpi.comewg.org

The primary functions of potassium tetradecyl sulphate in these products include:

Detergency and Cleansing: As a detergent, it effectively removes dirt, oils, and impurities from the skin and hair. researchgate.net

Foaming Agent: It is used to generate a rich and stable lather in products like shampoos, soaps, and bubble baths, which is often associated by consumers with cleaning efficacy. researchgate.netmdpi.com

Emulsifying Agent: It enables the mixing of oil and water-based ingredients to form stable emulsions, which is the basis for many creams and lotions. mdpi.comindustrialchemicals.gov.au

Wetting Agent: By lowering the surface tension of water, it allows products to spread more easily and penetrate surfaces. researchgate.netindustrialchemicals.gov.au

While effective, the potential for skin irritation is a consideration with strong anionic surfactants. researchgate.netmdpi.com To mitigate this, formulators often combine potassium tetradecyl sulphate with other, milder surfactants, such as amphoteric surfactants. mdpi.com The use of potassium salts in cosmetics is well-established; for example, potassium cetyl phosphate, another surfactant, is used in hundreds of cosmetic formulations, including up to 8.3% in mascaras. cir-safety.org

Table 2: Applications of Alkyl Sulfates in Personal Care Products

| Product Category | Primary Function | Example Compound(s) |

|---|---|---|

| Shampoos, Soaps | Cleansing, Foaming | Potassium Lauryl Sulfate, Sodium Tetradecyl Sulfate mdpi.comewg.org |

| Facial Cleansers | Detergency | Potassium Lauryl Sulfate ewg.org |

| Creams, Lotions | Emulsification | Sodium Lauryl Sulfate wikipedia.org |

Advancements in Detergent and Cleaning Agent Formulations

In the realm of household and industrial cleaning, anionic surfactants like potassium tetradecyl sulphate are workhorse ingredients. wikipedia.orgresearchgate.net They are fundamental to the formulation of laundry detergents, dishwashing liquids, and various hard-surface cleaners. science.govarchivemarketresearch.com The effectiveness of these surfactants stems from their amphiphilic nature, which allows them to solubilize greasy, oily soils and lift them from surfaces into the wash water. gsa.govmdpi.com

Potassium tetradecyl sulphate is characterized by good detergent power and the ability to produce abundant foam. researchgate.netmdpi.com Research and development in this area focus on creating formulations that offer superior cleaning performance, often by combining different types of surfactants. google.com For example, combining anionic surfactants with non-ionic surfactants can improve the removal of oily soils and enhance performance in hard water. gsa.gov

Advancements also involve creating specialized detergents for specific applications. science.gov For instance, in industrial settings, higher concentrations of potent surfactants are used in products like engine degreasers and heavy-duty floor cleaners. wikipedia.org The choice of the counter-ion (potassium vs. sodium) can also play a role. The interaction between potassium ions and dodecyl sulfate (a slightly shorter alkyl sulfate) is known to form a less soluble salt (potassium dodecyl sulfate) compared to its sodium counterpart. nih.gov This property can be exploited in certain formulations to control flocculation or precipitation, but it also means that for liquid detergents, formulation stability must be carefully considered when using potassium salts of long-chain alkyl sulfates. nih.gov

Potential in Advanced Materials Synthesis and Processing

The self-assembling properties of surfactants are increasingly being harnessed for the bottom-up fabrication of advanced materials with controlled structures at the nanoscale. researchgate.net Potassium tetradecyl sulphate, as an anionic surfactant, is a candidate for use in several key materials synthesis techniques.

Emulsion polymerization is a technique used to produce polymers and latexes with high molecular weights and fine, uniform particle sizes. nih.govrsc.org In this process, a water-insoluble monomer is emulsified in water with the aid of a surfactant. The surfactant, such as potassium tetradecyl sulphate, forms micelles where the polymerization is initiated. researchgate.net This method is used to fabricate a variety of materials, including:

Polymer Nanoparticles: The miniemulsion polymerization process, in particular, allows for the creation of nanoparticles with narrow particle size distributions and high colloidal stability. nih.gov

Core-Shell Nanocomposites: Through a technique called seeded emulsion polymerization, a new polymer layer can be grafted onto existing "seed" nanoparticles, creating core-shell structures. nih.govrsc.org This allows for the combination of different materials, such as a magnetic core with a polymer shell, for applications like targeted drug delivery. nih.gov

Janus Particles: These are special types of nanoparticles with two distinct faces, each having different physical or chemical properties. The choice of surfactant and control over the polymerization process can induce phase separation within emulsion droplets to create these anisotropic structures. rsc.orgresearchgate.net

The surfactant plays a critical role in stabilizing the monomer droplets and the resulting polymer particles, preventing them from coalescing. rsc.org Research has shown that laser irradiation can induce the polymerization of sodium tetradecyl sulfate molecules within an emulsion, highlighting its role as a building block in material fabrication. mdpi.com

A colloidal system is a mixture in which one substance of microscopically dispersed insoluble particles is suspended throughout another substance. upertis.ac.id Surfactants are essential for creating and stabilizing many colloidal systems, from simple emulsions to complex nanoparticle dispersions for use in paints, inks, and coatings. mdpi.com

Potassium tetradecyl sulphate can act as a stabilizer in these systems, adsorbing onto the surface of the dispersed particles. researchgate.netmdpi.com The charged headgroups create electrostatic repulsion between the particles, preventing them from aggregating and settling out—a mechanism known as electrostatic stabilization. nih.gov

The choice of counter-ion (e.g., K⁺ vs. Na⁺) can significantly influence the stability of these colloidal systems. Research involving the closely related sodium dodecyl sulfate (SDS) has shown that the addition of potassium salts (like KCl) can induce flocculation (aggregation) of particles that were initially dispersed by the surfactant. nih.gov This occurs because the potassium dodecyl sulfate formed is much less soluble than its sodium counterpart, reducing the stabilizing effect. nih.gov This sensitivity can be a powerful tool, allowing for controlled destabilization of a colloidal system when desired, which is a critical step in processes like water treatment, mineral processing, and certain types of coating applications. The study of how electrolytes affect the critical micelle concentration and aggregation behavior of surfactants is fundamental to controlling the properties of colloidal dispersions. acs.org

Table 3: List of Compound Names

| Compound Name |

|---|

| Potassium tetradecyl sulphate |

| Sodium tetradecyl sulfate (STS) |

| Diphenhydramine hydrochloride (DPC) |

| Chlorpheniramine maleate (CPM) |

| Sodium dodecyl sulfate (SDS) |

| Potassium lauryl sulfate |

| Potassium cetyl phosphate |

| Potassium sorbate |

| Potassium chloride (KCl) |

| Potassium dodecyl sulfate (KDS) |

Environmental Chemistry and Ecotoxicological Research Non Clinical

Environmental Fate and Transport Mechanisms

The movement and persistence of potassium tetradecyl sulphate in the environment are primarily governed by sorption to solids and degradation through biological and light-induced processes. nih.gov The ultimate fate of surfactants is significantly influenced by these mechanisms. nih.gov

Potassium tetradecyl sulphate, as an anionic surfactant, has a tendency to adsorb to sediments and sludge. tandfonline.comoecd.org Research on linear alkyl sulfates (AS), the class of compounds to which potassium tetradecyl sulphate belongs, demonstrates that the extent of sorption is strongly related to the length of the alkyl chain. tandfonline.com Longer carbon chains lead to greater sorption. tandfonline.com

For instance, studies on the sorption of various AS homologues to river sediments have shown a clear trend of increasing sorption distribution coefficients (Kd) with increasing chain length. tandfonline.com For a C14 alkyl sulphate, a Kd value of 348 L/kg has been reported for river sediment, indicating a significant affinity for solids. tandfonline.com This process is generally rapid, with adsorption to river sediments occurring in less than 20 minutes. tandfonline.com The primary mechanism for this interaction is believed to be hydrophobic, as oxidative treatment of sediments to remove organic matter greatly reduces the sorption capacity. tandfonline.com The adsorption of surfactants to various materials can be an effective removal method from aqueous media. mdpi.com

Table 1: Sorption Distribution Coefficients for Alkyl Sulphate (AS) Homologues in River Sediment

| Alkyl Chain Length | Sorption Distribution Coefficient (Kd) (L/kg) |

|---|---|

| C8 | 17 |

| C14 | 348 |

Data sourced from Marchesi et al., 1991, as cited in a comprehensive environmental safety report. tandfonline.com

Biodegradation is a primary pathway for the removal of potassium tetradecyl sulphate from the environment. nih.gov Alkyl sulphates with linear alkyl chains are known to be readily biodegradable. tandfonline.com For example, studies on C12 alkyl sulphate (a shorter-chain homologue) have reported biodegradation half-lives ranging from 0.3 to 1 day in surface waters. tandfonline.com The degradation process for linear alkyl sulphates typically initiates with ω-oxidation at the terminal methyl group of the alkyl chain, followed by successive β-oxidation, which shortens the chain, and eventual cleavage of the sulphate group. researchgate.net

Photodegradation, or the breakdown of a compound by light, can also contribute to the transformation of surfactants in the environment. nih.govresearchgate.net While specific studies on the photodegradation of potassium tetradecyl sulphate are not prevalent, research on other surfactants demonstrates that photocatalytic degradation can be an efficient removal method. researchgate.net The process often involves reactive oxygen species generated by a photocatalyst, such as zinc oxide or titanium oxide, which then attack the surfactant molecule. researchgate.netresearchgate.net The efficiency of photodegradation is dependent on the specific structure of the surfactant. researchgate.net

Degradation Product Analysis and Transformation Studies

The analysis of degradation products is crucial for a complete understanding of a compound's environmental impact. For linear alkyl sulphates like potassium tetradecyl sulphate, biodegradation is expected to proceed through known pathways. The initial step is the enzymatic attack on the alkyl chain, typically starting from the end furthest from the sulphate group (ω-oxidation). This is followed by a sequence of β-oxidation reactions, which systematically remove two-carbon units, leading to the formation of shorter-chain alkyl sulphates and eventually breaking down the entire alkyl chain. researchgate.net The final step is the cleavage of the sulphate ester bond, releasing inorganic sulphate. researchgate.net

Studies on the photocatalytic degradation of other surfactant classes have identified various transformation by-products, indicating that the degradation pathway can be complex and may generate intermediate compounds before complete mineralization. researchgate.net

Influence of Environmental Factors on Surfactant Persistence (e.g., pH, Temperature, Salinity)

The persistence of surfactants like potassium tetradecyl sulphate in the environment is not static but is influenced by various environmental factors. nih.gov

pH: The pH of the surrounding medium can affect the rate of both biotic and abiotic degradation processes. researchgate.net For anionic surfactants, changes in pH can influence their interaction with surfaces and their bioavailability to microorganisms.

Temperature: Temperature generally has a direct relationship with the rate of biodegradation. researchgate.net Higher temperatures, up to an optimal point for microbial activity, typically increase the rate of surfactant degradation.

Salinity: The concentration of dissolved salts can impact microbial communities and their ability to degrade organic compounds. researchgate.netresearchgate.net In some cases, high salinity can be an inhibitory factor for certain microorganisms, potentially slowing the rate of biodegradation. researchgate.net Conversely, some microbial communities are adapted to saline environments. The application of potassium sulphate has been studied in the context of mitigating salt stress in plants, which highlights the complex interplay of these ions in environmental systems. researchgate.netmdpi.com

Ecological Impact Studies on Microbial Communities and Aquatic Ecosystems

The introduction of surfactants into aquatic and terrestrial ecosystems can have a significant impact on the indigenous microbial communities. nih.govresearchgate.net These compounds can serve as a carbon source for some microorganisms while being toxic to others. researchgate.netresearchgate.net The potassium component of the compound can also influence microbial populations, as potassium is an essential nutrient. researchgate.netfrontiersin.org

Potassium tetradecyl sulphate can alter the structure and function of soil and aquatic microbial communities. The surfactant properties can disrupt cell membranes, while the alkyl chain can be a source of carbon and energy. The addition of potassium can stimulate the growth of certain microbes, particularly in potassium-limited environments. researchgate.net Research has shown that the application of potassium-containing fertilizers can influence the uptake of other nutrients like nitrogen and phosphorus, leading to a cascading effect on the microbial community. researchgate.net

The degradation of surfactants by microorganisms is a key biogeochemical process. However, the presence of these compounds can also affect other elemental cycles. For example, shifts in microbial community composition due to surfactant input could alter rates of nitrogen fixation, denitrification, and phosphorus cycling. frontiersin.orgresearchgate.net The balance of different microbial groups, such as bacteria and fungi, can be shifted by the introduction of external substances like surfactants and nutrients. jorae.cnnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Potassium tetradecyl sulphate |

| Sodium tetradecyl sulfate (B86663) |

| Zinc oxide |

| Titanium oxide |

| C12 alkyl sulphate |

| C8 alkyl sulphate |

| C14 alkyl sulphate |

| Nitrogen |

| Phosphorus |

Assessment of Surfactant-Induced Environmental Pollution

Potassium tetradecyl sulphate, an anionic surfactant, and its potential for environmental pollution are assessed through its environmental chemistry and ecotoxicological research. The environmental fate and effects of this compound are largely understood by studying its behavior as part of the broader category of alkyl sulfates. The length of the alkyl chain is a primary determinant of its environmental properties, with the C14 chain of potassium tetradecyl sulphate being of particular interest.

Detailed Research Findings

Research into the environmental impact of alkyl sulfates indicates that their toxicity and biodegradability are significantly influenced by the length of the carbon chain. For alkyl sulfates, the C14 chain length has been identified as the most toxic to aquatic invertebrates. oecd.org The counter-ion, in this case, potassium, is generally considered to have a lesser influence on the ecotoxicological profile compared to the alkyl chain. oecd.org

Studies on the biodegradability of tetradecyl sulfate have shown varied results depending on the specific conditions of the study. In one freshwater microcosm study, sodium tetradecyl sulfate was found not to be biodegraded. researchgate.net However, other research on C14 alkyl sulfates suggests they are generally biodegradable, with a mineralization rate of 0.76 per day observed for a linear C14 alkyl sulfate in anaerobic digester sludge. tandfonline.com The rate of biodegradation can be influenced by factors such as the presence of sediment, which can enhance the process. oup.com

The sorption of alkyl sulfates to soil and sediment is also a key factor in their environmental distribution. The sorption distribution coefficients (Kd) increase with the length of the alkyl chain, meaning that C14 alkyl sulfate would be expected to sorb to solids more readily than shorter-chain alkyl sulfates. nih.gov This sorption can affect its mobility and bioavailability in the environment.

Ecotoxicological studies on the alkyl sulfate category provide insights into the potential effects of potassium tetradecyl sulphate on various trophic levels. Invertebrates have been found to be the most sensitive group, followed by fish and then algae. europa.eu

Aquatic Ecotoxicity of C14 Alkyl Sulfates

Table 1: Acute and Chronic Ecotoxicity Data for C14 Alkyl Sulfate

| Species | Trophic Level | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Ceriodaphnia dubia | Invertebrate | Chronic NOEC | 0.045 | oecd.org |

| Pimephales promelas (Fathead Minnow) | Fish | Chronic NOEC (larvae survival) | 0.11 | europa.eu |

| Pimephales promelas (Fathead Minnow) | Fish | Chronic NOEC (growth) | 0.371 | europa.eu |

NOEC: No Observed Effect Concentration

The data in Table 1 highlights that the C14 alkyl sulfate is the most toxic among the alkyl sulfate homologues to the aquatic invertebrate Ceriodaphnia dubia. oecd.org Chronic studies on the fathead minnow (Pimephales promelas) have also established low No Observed Effect Concentrations (NOECs) for larval survival and growth when exposed to a C14-15 alkyl sulfate mixture. europa.eu

Patent Landscape and Innovation Trends in Alkyl Sulfate Research

Analysis of Patent Classifications and Jurisdictional Trends

Patents related to alkyl sulfates are categorized under various international and national classification systems, which help in understanding the technological focus and geographical trends of innovation.

Patent Classifications:

A significant portion of patents concerning alkyl sulfates fall under specific classes of the Cooperative Patent Classification (CPC) and the International Patent Classification (IPC). These systems are hierarchical and provide a detailed breakdown of the technology areas. epo.orgwipo.int

| Classification | Description | Relevance to Alkyl Sulfates |

| C11D 1/14 | Anionic compounds; Sulfonic acids or sulfuric acid esters; Salts thereof derived from aliphatic hydrocarbons or mono-alcohols. google.com | This is a core classification for patents related to the composition and use of alkyl sulfates in detergents and cleaning agents. google.comjustia.com |

| A61K 8/46 | Cosmetics or similar toilet preparations; characterized by the composition; containing organic compounds; containing sulfur | This classification is pertinent to the use of alkyl sulfates in personal care products like shampoos and soaps. |

| C07C 305/10 | Esters of sulfuric acids; with monohydric alcohols | This class covers the chemical processes for producing alkyl sulfates. |

| B01F 17/04 | Surface-active agents (surfactants); Anionic | This classification is relevant for patents that focus on the surface-active properties of alkyl sulfates in various applications. |

Jurisdictional Trends:

A global analysis of patent filings for alkyl sulfates indicates a concentration of innovation in specific regions. A study on sodium tetradecyl sulfate (B86663), a closely related compound, revealed that between 2012 and 2021, a significant number of patents were published, with Japan leading in the number of patent filings. mdpi.comsciforum.net This suggests a strong research and development focus in Asia. Other key jurisdictions with substantial patenting activity in this area include the United States and Europe, reflecting the presence of major chemical and consumer goods companies.

Identification of Key Research and Development Entities

Several multinational corporations and specialized chemical companies are at the forefront of research and development in the field of alkyl sulfates. These entities consistently file patents for new formulations, manufacturing processes, and applications.

Key Players in Alkyl Sulfate Innovation:

| Company/Entity | Notable Contributions in Patent Filings |

| Procter & Gamble | Extensive patenting activity related to the use of branched and linear alkyl sulfates in detergent compositions for improved cleaning performance, particularly in cold water. justia.com |

| Henkel AG & Co. KGaA | Focus on the production of alkyl sulfate pastes with improved flow properties and their use in powder-form detergents. google.com |

| Sasol | Development and commercialization of 2-alkyl branched primary alcohols, which are precursors for branched alkyl sulfates used in detergents. justia.com |

| Shell Development Company | Patents related to processes for the preparation of secondary alkyl sulfate-containing surfactant compositions. google.com |

| Colgate-Palmolive Company | Innovations in olefin sulphonate detergents, which are related to the broader class of sulfur-containing surfactants. google.com |

These companies, along with others, drive innovation in the alkyl sulfate market through their continuous research efforts and strategic patenting.

Emerging Areas of Innovation Reflected in Patent Data

Recent patent data highlights several emerging trends and areas of innovation in alkyl sulfate research. These innovations are aimed at improving the performance, sustainability, and application scope of these versatile surfactants.

Key Innovation Trends:

Branched Alkyl Sulfates: There is a growing interest in mid-chain and beta-branched alkyl sulfates. google.com Patents in this area focus on creating surfactants with improved water solubility, faster dissolution, and enhanced performance in hard water. These branched structures can offer advantages over their linear counterparts in certain applications.

Sustainable Production Methods: Innovation is also directed towards more environmentally friendly and efficient manufacturing processes for alkyl sulfates. This includes the use of novel catalysts and reaction conditions to reduce waste and energy consumption.

Novel Formulations: Companies are actively patenting new formulations that combine alkyl sulfates with other types of surfactants, polymers, and additives to achieve synergistic effects. For instance, combinations of branched and linear alkyl sulfates are being explored to optimize sudsing profiles in cleaning products. googleapis.com

Expanded Applications: While detergents and personal care products remain the primary applications, patent data suggests exploration into new uses for alkyl sulfates. This includes their role in enhanced oil recovery, as foaming agents in firefighting foams, and in pharmaceutical formulations. google.commdpi.com For example, a patent was granted for a liquefied composition containing sodium tetradecyl sulfate for treating bone demineralization. mdpi.comsciforum.net

The continuous filing of patents in these areas indicates a robust and evolving field of research, with a clear trajectory towards more specialized and high-performance alkyl sulfate products.

Q & A

Q. How should KTS be administered in human trials to minimize adverse events?

- Methodological Answer : Follow IRB-approved protocols with incremental dosing (0.1% → 3%). Monitor for anaphylaxis (pre-dose antihistamines recommended) and use ultrasound guidance to ensure perivascular placement. Report adverse events per CONSORT guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.